Bonactin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

準備方法

合成経路および反応条件: ボナクチンは、通常、海洋ストレプトマイセス種から抽出されます。 抽出プロセスには、適切な培地での細菌の培養、それに続く化合物の単離および精製が含まれます . ボナクチンに関する具体的な合成経路および反応条件は、文献にはあまり記載されていません。 一般的なプロセスには、発酵、溶媒抽出、およびクロマトグラフィー技術による純粋なボナクチンの取得が含まれます .

工業生産方法: ボナクチンの工業生産には、ストレプトマイセス培養の大規模発酵が伴います。発酵プロセスは、ボナクチンの収量を最大化するように最適化されています。 発酵後、化合物は有機溶媒を使用して抽出され、クロマトグラフィー法を使用して精製されます . 工業生産方法は、商業用途に十分な量のボナクチンを生産することを目的としています。

化学反応の分析

反応の種類: ボナクチンは、酸化、還元、置換反応など、様々な化学反応を起こします . これらの反応は、化合物の生物活性を高めたり、改良された特性を持つ誘導体を作成したりするために不可欠です。

一般的な試薬および条件: ボナクチンの化学反応に使用される一般的な試薬には、酸化剤、還元剤、求核剤が含まれます . 反応条件は、目的の修飾に応じて異なりますが、通常は最適な収率を確保するために、制御された温度、pHレベル、および反応時間を伴います。

生成される主な生成物: ボナクチンの化学反応によって生成される主な生成物には、酸化型および還元型、ならびに様々な置換誘導体があります . これらの生成物は、多くの場合、生物活性を評価して、有効性が向上した化合物を特定します。

科学研究への応用

ボナクチンは、化学、生物学、医学、産業など、幅広い科学研究への応用があります .

化学: 化学において、ボナクチンは、そのユニークな化学構造と反応性について研究されています。 研究者は、様々な用途を持つ新規化合物を合成するためのビルディングブロックとしての可能性を調査しています .

生物学: 生物学において、ボナクチンは、様々な微生物に対するその影響を研究するために使用されています。 その抗菌および抗真菌特性は、微生物間の相互作用を理解し、新しい抗菌剤を開発するための貴重なツールとなっています .

医学: 医学において、ボナクチンは、その潜在的な治療用途について探求されています。 病原性真菌や細菌の増殖を阻害する能力は、新しい抗生物質や抗真菌薬として開発できる可能性を示唆しています . さらに、ボナクチンは、統合失調症などの特定の脳疾患の治療に有望であることが示されています .

産業: 産業において、ボナクチンは、作物を真菌病から保護するためのバイオ農薬として使用されます。 農業への応用は、化学農薬への依存を減らし、持続可能な農業慣行を促進するのに役立ちます .

科学的研究の応用

Bonactin has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry .

Chemistry: In chemistry, this compound is studied for its unique chemical structure and reactivity. Researchers investigate its potential as a building block for synthesizing novel compounds with diverse applications .

Biology: In biology, this compound is used to study its effects on various microorganisms. Its antibacterial and antifungal properties make it a valuable tool for understanding microbial interactions and developing new antimicrobial agents .

Medicine: In medicine, this compound is explored for its potential therapeutic applications. Its ability to inhibit pathogenic fungi and bacteria suggests it could be developed into new antibiotics or antifungal drugs . Additionally, this compound has shown promise in treating certain brain disorders, such as schizophrenia .

Industry: In industry, this compound is used as a biopesticide to protect crops from fungal diseases. Its application in agriculture helps reduce the reliance on chemical pesticides, promoting sustainable farming practices .

作用機序

類似化合物との比較

特性

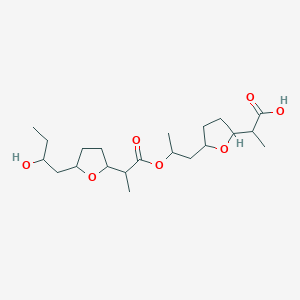

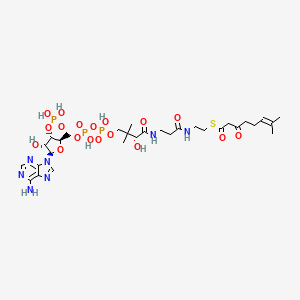

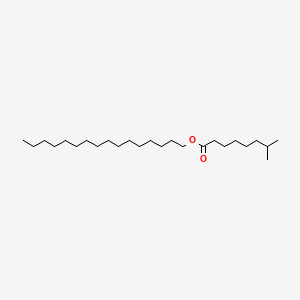

分子式 |

C21H36O7 |

|---|---|

分子量 |

400.5 g/mol |

IUPAC名 |

2-[5-[2-[2-[5-(2-hydroxybutyl)oxolan-2-yl]propanoyloxy]propyl]oxolan-2-yl]propanoic acid |

InChI |

InChI=1S/C21H36O7/c1-5-15(22)11-17-7-9-19(28-17)14(4)21(25)26-12(2)10-16-6-8-18(27-16)13(3)20(23)24/h12-19,22H,5-11H2,1-4H3,(H,23,24) |

InChIキー |

JZCRGJSEBZCNAR-UHFFFAOYSA-N |

SMILES |

CCC(CC1CCC(O1)C(C)C(=O)OC(C)CC2CCC(O2)C(C)C(=O)O)O |

正規SMILES |

CCC(CC1CCC(O1)C(C)C(=O)OC(C)CC2CCC(O2)C(C)C(=O)O)O |

同義語 |

bonactin |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(5-Aminoisoquinolin-1-yl)methylideneamino]thiourea](/img/structure/B1244716.png)

![2-(1-methyl-4-oxo-3-furo[3,4]pyrrolo[3,5-c][1,2,4]triazinyl)-N-(3-phenylpropyl)propanamide](/img/structure/B1244720.png)

![4-({[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}amino)-5-(4-pyridinyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B1244722.png)

![N-[(E)-furan-2-ylmethylideneamino]-8-methoxy-2-methylquinolin-4-amine](/img/structure/B1244723.png)

![3,5-dichloro-N-[(E)-1-[4-(difluoromethoxy)phenyl]ethylideneamino]pyridin-2-amine](/img/structure/B1244724.png)